3-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a unique combination of a benzothiadiazole moiety, a piperidine ring, and a dihydroquinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzothiadiazole Moiety: The benzothiadiazole ring can be synthesized by the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine.
Synthesis of the Piperidine Intermediate: The piperidine ring is introduced by reacting the benzothiadiazole derivative with piperidine under suitable conditions.
Coupling with Dihydroquinazolinone: The final step involves coupling the piperidine intermediate with a dihydroquinazolinone derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and organic solar cells, due to its electron-withdrawing properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and polymers.
Mechanism of Action
The mechanism of action of 3-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the electronic properties of the compound and its interactions with biological targets . The piperidine and dihydroquinazolinone rings may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog that lacks the piperidine and dihydroquinazolinone moieties.
1,2,3-Benzothiadiazole: Another benzothiadiazole derivative with different substitution patterns.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities.
Uniqueness
3-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its combination of three distinct structural motifs: the benzothiadiazole ring, the piperidine ring, and the dihydroquinazolinone core. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S2/c26-20-15-4-1-2-5-16(15)21-13-24(20)12-14-8-10-25(11-9-14)30(27,28)18-7-3-6-17-19(18)23-29-22-17/h1-7,13-14H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPSMSBRJUSODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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